1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine is an organic compound with a complex structure that includes both phenyl and aziridine groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine typically involves the reaction of phenylacetone with aziridine derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between phenylacetone and aziridine, resulting in the formation of the desired imine compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of solid acid catalysts. These methods aim to optimize yield and purity while minimizing the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine involves its interaction with specific molecular targets. The aziridine group is known for its reactivity, which allows the compound to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: A related compound with a simpler structure, used in the synthesis of various pharmaceuticals.
2-Methyl-1-phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine: A similar compound with a methyl group substitution.
Uniqueness
1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine is unique due to its combination of phenyl and aziridine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
144175-82-6 |
---|---|
Molekularformel |
C17H18N2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
1-phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine |
InChI |
InChI=1S/C17H18N2/c1-2-16(14-9-5-3-6-10-14)18-19-13-17(19)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3 |
InChI-Schlüssel |
HTMRBBLRPBJCDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NN1CC1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.